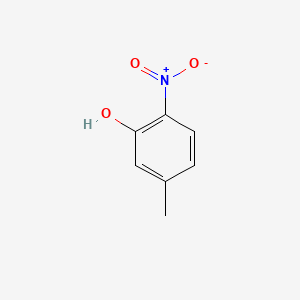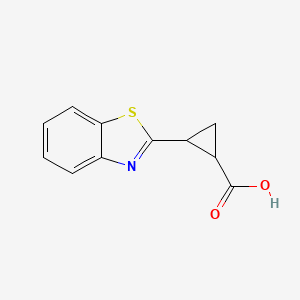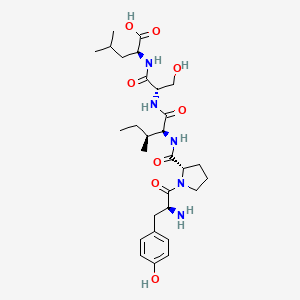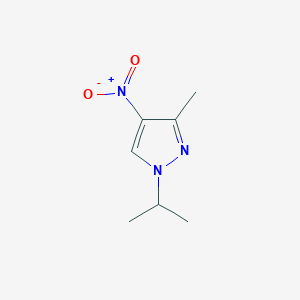
5-Methyl-2-nitrophenol
Descripción general
Descripción
5-Methyl-2-nitrophenol, also known as 3-Hydroxy-4-nitrotoluene or 6-Nitro-m-cresol, is an organic compound with the molecular formula CH3C6H3(NO2)OH . It is a chlorination by-product of butamifos . It has been used in the synthesis of 3-methoxy-4-nitrotoluene and antifungal benzoxazine-3-4(H)-one derivatives .
Synthesis Analysis
5-Methyl-2-nitrophenol can be synthesized from ortho-aminotoluene through a series of reactions including becoming salt, nitrification, diazonium change, and hydrolytic process . It has also been used in the synthesis of 3-methoxy-4-nitrotoluene .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-nitrophenol consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The molecular weight is 153.14 .Chemical Reactions Analysis
In terms of chemical reactions, photolysis frequencies measured for the methyl-2-nitrophenols suggest that photolysis rather than the reaction with OH radicals will be the dominant gas phase atmospheric loss process for methyl-2-nitrophenols .Physical And Chemical Properties Analysis
5-Methyl-2-nitrophenol is a solid at room temperature . It has a melting point of 53-56 °C .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
5-Methyl-2-nitrophenol is utilized in the synthesis of other organic compounds, such as 3-methoxy-4-nitrotoluene, which can be a precursor for more complex molecules used in pharmaceuticals, dyes, and agrochemicals .
Research and Development
This compound is often used in research laboratories as a reagent or intermediate in the development of new chemical entities. Its presence in various research-use-only (RUO) products indicates its importance in experimental protocols .
Environmental Analysis
As a by-product of chlorination processes, 5-Methyl-2-nitrophenol may be studied for its environmental impact, particularly in water sources and soil contamination scenarios .
Chemical Property Studies
The compound’s physical and chemical properties, such as phase change data and IR spectrum, are of interest in thermodynamics and analytical chemistry research, contributing to the understanding of molecular interactions and stability .
Patent Applications
5-Methyl-2-nitrophenol is mentioned in patent literature, indicating its role in the development of new manufacturing processes or products. This suggests its potential application in industrial chemistry and process optimization .
Safety and Hazards
5-Methyl-2-nitrophenol is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, toxic if inhaled, may cause respiratory irritation, and harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXUSSVLFOBRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220261 | |
| Record name | 6-Nitro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrophenol | |
CAS RN |
700-38-9 | |
| Record name | 5-Methyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-m-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITRO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B5EO9752 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the atmospheric significance of 5-Methyl-2-nitrophenol?
A1: 5-Methyl-2-nitrophenol, along with other methyl-substituted 2-nitrophenols, is a significant component of "brown carbon" produced from biomass burning. [] These compounds can be directly emitted into the atmosphere or formed through the atmospheric oxidation of aromatic hydrocarbons. [] They are considered important due to their phytotoxic properties and their role in secondary organic aerosol formation. []
Q2: How does 5-Methyl-2-nitrophenol degrade in the atmosphere?
A2: Photolysis is the major gas-phase degradation pathway for 5-Methyl-2-nitrophenol in the atmosphere. [] Its photolysis can lead to the formation of hydroxyl radicals (OH), HONO, and NO2. [] Studies have shown that photolysis is a more dominant atmospheric loss process for 5-Methyl-2-nitrophenol than reaction with OH radicals. []
Q3: What is the OH radical quantum yield of 5-Methyl-2-nitrophenol photolysis?
A3: The OH quantum yield for 5-Methyl-2-nitrophenol photolysis has been determined at different wavelengths. At 308 nm, the yield is 0.078 ± 0.038, while at 351 nm, it is 0.042 ± 0.015. [] These values provide insights into the efficiency of OH radical production from 5-Methyl-2-nitrophenol photolysis in the atmosphere.
Q4: How does the structure of 5-Methyl-2-nitrophenol influence its reactivity with chlorine?
A4: While 5-Methyl-2-nitrophenol itself was not directly investigated in the cited studies, the chlorination of similar organophosphorus pesticides (OPs) provides insight. Research suggests that the reactivity of P=S type OPs with chlorine, leading to the formation of their corresponding oxons, is influenced by factors like pH and chlorine concentration. [] Specifically, the study found that amidate OPs, like butamifos, produced their respective hydrolysates (5-Methyl-2-nitrophenol in the case of butamifos) along with chlorinated derivatives of these hydrolysates upon chlorination. [] This suggests that the presence of specific functional groups in 5-Methyl-2-nitrophenol might influence its reactivity with chlorine and lead to the formation of various chlorinated products.
Q5: What is the molecular formula and weight of 5-Methyl-2-nitrophenol?
A5: The molecular formula of 5-Methyl-2-nitrophenol is C7H7NO3, and its molecular weight is 153.13 g/mol. []
Q6: Is there any spectroscopic data available for 5-Methyl-2-nitrophenol?
A6: While the provided abstracts do not contain specific spectroscopic data, one study utilized cavity ring-down spectroscopy to determine the absorption cross-sections of 5-Methyl-2-nitrophenol in the 295-400 nm region. [] This technique provides valuable information about the compound's light absorption properties, which are crucial for understanding its photolysis in the atmosphere.
Q7: What methods are used to analyze 5-Methyl-2-nitrophenol?
A7: Several analytical methods have been employed in the research involving 5-Methyl-2-nitrophenol. Gas chromatography-mass spectrometry (GC-MS) has been used to identify 5-Methyl-2-nitrophenol as a product in the atmospheric degradation of m-cresol. [] This technique is valuable for separating and identifying components in complex mixtures, making it suitable for analyzing atmospheric samples. Additionally, high-performance liquid chromatography (HPLC) has been used to quantify 5-Methyl-2-nitrophenol. [] HPLC is a versatile technique that allows for the separation and quantification of various compounds, including impurities, in a mixture.
Q8: What are the environmental concerns related to 5-Methyl-2-nitrophenol?
A8: While the provided research focuses on atmospheric implications, 5-Methyl-2-nitrophenol, as a nitrophenol, raises concerns regarding its environmental fate and potential toxicity. Nitrophenols, in general, are known to be harmful to aquatic life and can persist in the environment. [] Therefore, understanding the degradation pathways and potential environmental impact of 5-Methyl-2-nitrophenol is crucial for developing appropriate environmental protection strategies.
Q9: Has 5-Methyl-2-nitrophenol been investigated for potential applications in other fields?
A9: Yes, beyond its atmospheric relevance, 5-Methyl-2-nitrophenol has been explored in the context of medicinal chemistry. Specifically, it was used as a starting material in the synthesis of di-Mannich bases as potential antimalarial agents. [] This research highlights the potential of 5-Methyl-2-nitrophenol as a building block for synthesizing molecules with biological activity.
Q10: Are there computational studies related to 5-Methyl-2-nitrophenol?
A10: Yes, computational chemistry studies have been conducted on 5-Methyl-2-nitrophenol. One study used ab initio calculations, including MP, DFT, and G3 methods, to determine the standard molar enthalpy of formation of 5-Methyl-2-nitrophenol in the gaseous state. [] These computational approaches provide valuable insights into the thermodynamic properties of the molecule. Additionally, density functional theory (DFT) calculations have been used to evaluate the corrosion inhibition efficiency of 5-Methyl-2-nitrophenol. [] These studies demonstrate the applicability of computational methods in understanding the physicochemical properties and potential applications of 5-Methyl-2-nitrophenol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)



![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

